Welcome to the BenchChem Online Store!
molecular formula C11H11NO5 B8566228 4-Carbamoyl-1,2-phenylene diacetate CAS No. 73547-40-7

4-Carbamoyl-1,2-phenylene diacetate

Cat. No. B8566228
M. Wt: 237.21 g/mol
InChI Key: KCDXWFVBWDBQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04229348

Procedure details

Oxalyl chloride (10.1 g) was added to a solution of 3,4-diacetoxybenzamide (7.5 g) in 1,2-dichloroethane (80 ml) with stirring under cooling. The mixture was gradually heated to a reflux temperature and allowed to react under reflux for 13 hours. After completion of the reaction, the solvent and excess oxalyl chloride was distilled off under reduced pressure to give 3,4-diacetoxybenzoyl isocyanate which was dissolved in anhydrous dichloromethane (40 ml) for the subsequent reaction.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(Cl)(=O)[C:2](Cl)=[O:3].[C:7]([O:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][C:19]=1[O:20][C:21](=[O:23])[CH3:22])[C:14]([NH2:16])=[O:15])(=[O:9])[CH3:8]>ClCCCl>[C:7]([O:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][C:19]=1[O:20][C:21](=[O:23])[CH3:22])[C:14]([N:16]=[C:2]=[O:3])=[O:15])(=[O:9])[CH3:8]

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C(=O)N)C=CC1OC(C)=O
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was gradually heated to a reflux temperature
CUSTOM
Type
CUSTOM
Details
to react
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 13 hours
Duration
13 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent and excess oxalyl chloride was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C=C(C(=O)N=C=O)C=CC1OC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.